((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione
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Overview
Description
((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione is a complex organic compound with a unique structure that includes both nitrophenyl and phenylethyl groups attached to a thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione typically involves the reaction of 4-nitroaniline with 2-phenylethylamine in the presence of a thiocarbonyl reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields ((4-aminophenyl)amino)((2-phenylethyl)amino)methane-1-thione, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thione moiety can interact with metal ions and other electrophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- ((4-Nitrophenyl)amino)((2-indol-3-ylethyl)amino)methane-1-thione
- ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-(2-phenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-18(20)14-8-6-13(7-9-14)17-15(21)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOLZDYSBDFJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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